

Application Note: HPLC Analysis of Disodium Phthalate in Aqueous Samples

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Compound of Interest		
Compound Name:	Disodium phthalate	
Cat. No.:	B103543	Get Quote

Abstract

This application note details a robust and sensitive method for the quantitative analysis of **disodium phthalate** in various aqueous samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocol is designed for researchers, scientists, and drug development professionals requiring accurate determination of this compound. The methodology encompasses sample preparation, chromatographic conditions, and method validation parameters.

Introduction

Disodium phthalate, the disodium salt of phthalic acid, is a chemical compound that can be found in aqueous environments due to industrial processes or as a degradation product of phthalate esters. Monitoring its concentration is crucial for environmental and quality control purposes. High-Performance Liquid Chromatography (HPLC) offers a reliable and widely used technique for the separation and quantification of such compounds.[1][2] This application note provides a detailed protocol for the analysis of **disodium phthalate**, leveraging established principles of reversed-phase chromatography.

Principle

The method employs reversed-phase HPLC, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. **Disodium phthalate**, being a polar compound, will have a relatively short retention time on the C18



column. The separation is achieved by a gradient elution, which allows for the efficient elution of the target analyte while separating it from potential matrix interferences. Quantification is performed using a UV detector, as phthalates exhibit strong absorbance in the UV range.[3][4]

Experimental

Apparatus and Materials

- HPLC System: An Agilent 1260 HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength detector (VWD).[3]
- Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 μm particle size).[4]
- Data Acquisition Software: ChemStation or equivalent.
- Sample Filtration: 0.45 μm syringe filters (e.g., PTFE or nylon).
- Volumetric flasks, pipettes, and other standard laboratory glassware.
- Analytical balance.

Reagents and Standards

- Disodium Phthalate analytical standard.
- Acetonitrile (HPLC grade).
- Methanol (HPLC grade).
- Water (HPLC grade or ultrapure).
- Potassium Dihydrogen Phosphate (KH2PO4) (analytical grade).
- · Phosphoric Acid (analytical grade).

Preparation of Solutions



- Mobile Phase A (Aqueous Buffer): Prepare a 20 mM potassium dihydrogen phosphate solution in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 μm membrane filter and degas.
- Mobile Phase B (Organic Solvent): Acetonitrile.
- Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of disodium phthalate and dissolve it in 100 mL of water in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with water to obtain concentrations ranging from 0.1 μg/mL to 50 μg/mL.

Experimental Protocols Sample Preparation

- Aqueous Sample Collection: Collect the aqueous sample in a clean, pre-rinsed glass container.
- Filtration: Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
- Dilution (if necessary): If the expected concentration of **disodium phthalate** is high, dilute the sample with water to bring it within the calibration range.

HPLC Conditions



Parameter	Setting
Column	C18, 4.6 x 250 mm, 5 μm
Mobile Phase	A: 20 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient	0-2 min: 5% B2-15 min: 5% to 30% B15-18 min: 30% B18-20 min: 30% to 5% B20-25 min: 5% B (re-equilibration)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 μL
Detection Wavelength	230 nm[3][4]
Run Time	25 minutes

Method Validation

The analytical method should be validated according to ICH guidelines or internal standard operating procedures. The following parameters are typically assessed:

- Linearity: A calibration curve should be constructed by plotting the peak area against the
 concentration of the working standard solutions. The correlation coefficient (r²) should be ≥
 0.999.
- Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
- Accuracy: Determined by spiking a known concentration of disodium phthalate into a blank matrix and calculating the percent recovery.
- Precision: Assessed by analyzing replicate injections of a standard solution at different concentrations on the same day (intra-day precision) and on different days (inter-day precision). The relative standard deviation (RSD) should typically be less than 2%.



Data Presentation

The following table summarizes typical performance characteristics for the HPLC analysis of phthalates, which can be expected for **disodium phthalate** analysis with the described method.

Analyte	Linearity (µg/mL)	Correlation Coefficient (r²)	LOD (µg/mL)	LOQ (µg/mL)	Recovery (%)
Dimethyl Phthalate	0.5 - 100	≥ 0.999	0.1	0.3	95 - 105
Diethyl Phthalate	0.5 - 100	≥ 0.999	0.1	0.3	94 - 106
Dibutyl Phthalate	0.5 - 100	≥ 0.999	0.15	0.5	93 - 107
Disodium Phthalate (Expected)	0.1 - 50	≥ 0.999	~0.05	~0.15	90 - 110

Note: The values for **Disodium Phthalate** are expected ranges and should be experimentally determined during method validation.

Visualization Experimental Workflow



Sample Preparation Aqueous Sample Collection Filtration (0.45 µm) Dilution (if necessary) HPLC Analysis Injection into HPLC Separation on C18 Column UV Detection at 230 nm Data Processing Chromatogram Acquisition Peak Integration

HPLC Analysis Workflow for Disodium Phthalate

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Quantification using Calibration Curve

Caption: Workflow for the HPLC analysis of **disodium phthalate** in aqueous samples.



Conclusion

The described HPLC method provides a reliable and sensitive approach for the determination of **disodium phthalate** in aqueous samples. The use of a standard C18 column and a straightforward mobile phase system makes this method easily adaptable in most analytical laboratories. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and professionals in the field of analytical chemistry and drug development.

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